(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine
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Overview
Description
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is an organic compound characterized by its unique structure, which includes a chlorophenyl group and an octyloxy biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between 4-bromo-1-octyloxybenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzaldehyde.
Formation of the Methanimine: The final step involves the condensation of the biphenyl intermediate with the chlorophenyl aldehyde to form the methanimine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Fluorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
- (E)-1-(4-Methylphenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine
Uniqueness
(E)-1-(4-Chlorophenyl)-N-[4’-(octyloxy)[1,1’-biphenyl]-4-yl]methanimine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
52686-33-6 |
---|---|
Molecular Formula |
C27H30ClNO |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(4-octoxyphenyl)phenyl]methanimine |
InChI |
InChI=1S/C27H30ClNO/c1-2-3-4-5-6-7-20-30-27-18-12-24(13-19-27)23-10-16-26(17-11-23)29-21-22-8-14-25(28)15-9-22/h8-19,21H,2-7,20H2,1H3 |
InChI Key |
FGIXHZLILDUPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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